molecular formula C6H6NO3- B1259190 1,4,5,6-Tetrahydro-6-oxonicotinate

1,4,5,6-Tetrahydro-6-oxonicotinate

Cat. No. B1259190
M. Wt: 140.12 g/mol
InChI Key: SDKCWSUZEUBWLP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-tetrahydro-6-oxonicotinate is the conjugate base of 1,4,5,6-tetrahydro-6-oxonicotinic acid;  major species at pH 7.3. It is a conjugate base of a 1,4,5,6-tetrahydro-6-oxonicotinic acid.

Scientific Research Applications

Enzymatic Reactions and Metabolic Pathways

1,4,5,6-Tetrahydro-6-oxonicotinate plays a crucial role in the catabolism of nicotinate in various bacteria. It is involved in enzymatic reactions and metabolic pathways, particularly in the degradation of nicotinic acid. For instance, it is hydrolyzed to 2-formylglutarate in the catabolism of nicotinate by the enzyme enamidase, a bifunctional enzyme found in certain Clostridia and Proteobacteria (Kress et al., 2008). Furthermore, its role in the fermentation of nicotinic acid, leading to the formation of various compounds like propionic and acetic acids, is significant in microbial metabolism (Tsai et al., 1966).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, 1,4,5,6-Tetrahydro-6-oxonicotinate has been utilized in the synthesis of coordination polymers. These polymers, involving metals like cobalt and nickel, exhibit unique structural and electrochemical properties. Studies have shown the formation of hydrogen-bonded frameworks with distinctive ring motifs and diverse electrochemical behaviors based on the metal ions involved (Škugor Rončević et al., 2021).

Synthesis of Chemical Compounds

The compound has been instrumental in the synthesis of various chemical compounds. For instance, a variety of substituted 1,4-dihydro-4-oxonicotinates were prepared using a novel pyridine synthesis, which involves the thermal cyclization of certain intermediates. These chemical syntheses have broad applications in organic chemistry and potentially in pharmaceutical development (Agui et al., 1975).

Molecular Characterization in Microbial Metabolism

1,4,5,6-Tetrahydro-6-oxonicotinate has been a subject of molecular characterization in the study of microbial metabolism. The complete characterization of nicotinate fermentation in certain bacteria, including the identification of this compound as an intermediate, has provided insights into unique fermentation pathways and enzyme functions (Alhapel et al., 2006).

Magnetic Properties in Coordination Polymers

Studies involving the coordination of 1,4,5,6-Tetrahydro-6-oxonicotinate to various metal ions have provided insights into the magnetic properties of resulting compounds. These studies are crucial in understanding the magneto-structural relationship in coordination chemistry (Razquin-Bobillo et al., 2022).

properties

Molecular Formula

C6H6NO3-

Molecular Weight

140.12 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10)/p-1

InChI Key

SDKCWSUZEUBWLP-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)NC=C1C(=O)[O-]

synonyms

1,4,5,6-tetrahydro-6-oxonicotinate
1,4,5,6-tetrahydro-6-oxonicotinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydro-6-oxonicotinate
Reactant of Route 2
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Reactant of Route 3
1,4,5,6-Tetrahydro-6-oxonicotinate

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